2-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-3-25-15-10-5-4-9-14(15)16(22)19-18-21-20-17(24-18)12-7-6-8-13(11-12)23-2/h4-11H,3H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVOWVMBVGABEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of a substituted benzamide with an appropriate oxadiazole precursor. One common method involves the use of amidoximes and carboxylic acids under uronium activation conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of oxadiazole derivatives as effective antibacterial agents. For instance, compounds similar to 2-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown significant activity against various strains of bacteria, including Neisseria gonorrhoeae and methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antibacterial Efficacy
A study reported two new N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-237 and HSGN-238) that exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA. These compounds were well-tolerated in human cell lines and demonstrated high systemic absorption potential .
Antiplasmodial Activity
Oxadiazole derivatives have also been explored for their antimalarial properties. Research indicates that compounds based on the 1,3,4-oxadiazole scaffold exhibit slow-action antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. These compounds operate through mechanisms distinct from traditional antimalarials, making them promising candidates for further development .
Case Study: Development of Antimalarial Agents
A study synthesized several oxadiazole derivatives and evaluated their efficacy in vitro against drug-sensitive and multi-drug resistant P. falciparum. The results demonstrated that specific analogues had IC50 values below 40 nM, indicating strong potential for use in malaria treatment .
Neurological Disorders
The compound has been investigated for its ability to modulate metabotropic glutamate receptors (mGluR5), which are implicated in various neurological disorders. The formulation containing this compound has shown promise in preclinical models for treating conditions such as anxiety and chronic pain .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of oxadiazole derivatives has provided insights into optimizing their biological activity. Variations in substituents on the oxadiazole ring can significantly affect the pharmacological profile of these compounds. For example, modifications to the ethylsulfanyl group or the aromatic moieties can enhance antibacterial or antiplasmodial efficacy .
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in critical biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Research Findings
Role of Ethylsulfanyl Group
- Lipophilicity and Permeability : The ethylsulfanyl group in the target compound balances lipophilicity and solubility better than bulkier substituents (e.g., dipropylsulfamoyl in ’s analog), which may reduce solubility .
- Enzyme Inhibition : Ethylsulfanyl-containing analogs (e.g., compound 6a) exhibit strong inhibition of hCA II, a therapeutic target in glaucoma and cancer, with IC₅₀ values <1 µM .
Influence of Aromatic Substituents
- 3-Methoxyphenyl vs. 4-Methoxyphenyl : The 3-methoxyphenyl group in the target compound may offer superior steric and electronic compatibility with target proteins compared to 4-methoxyphenyl (LMM5) or furan-2-yl (LMM11), which show moderate antifungal activity .
Anti-Inflammatory Potential
- Ethylthio-substituted oxadiazole derivatives (e.g., VId and VIe in ) demonstrate significant anti-inflammatory activity in carrageenan-induced edema models (p<0.0001), suggesting the target compound may share this property .
Structure-Activity Relationship (SAR) Trends
Position 2 Substituents :
- Ethylsulfanyl > sulfamoyl/morpholine sulfonyl in balancing lipophilicity and activity.
- Longer alkyl chains (e.g., dipropyl) reduce solubility without significant gains in potency .
Position 5 Substituents :
- 3-Methoxyphenyl enhances target specificity compared to 4-methoxy or heterocyclic groups (e.g., furan).
- Bulky substituents (e.g., benzyl) may hinder binding to compact active sites .
Biological Activity
The compound 2-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel derivative of the oxadiazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of the compound is represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. Specifically, compounds containing the oxadiazole moiety have shown significant activity against various bacterial strains, including resistant strains.
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit key metabolic pathways. The presence of the ethylsulfanyl group in this compound enhances its lipophilicity, potentially improving membrane permeability and bioactivity.
-
Case Studies :
- A study reported that similar oxadiazole derivatives exhibited potent activity against Staphylococcus aureus and Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL for some derivatives .
- Another investigation into 3-acetyl-1,3,4-oxadiazoles revealed strong bactericidal effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The compound's cytotoxic effects were evaluated using various human cell lines.
- Findings :
- In vitro studies demonstrated that at certain concentrations, the compound did not significantly affect cell viability compared to control groups. For instance, concentrations around 100 µM showed minimal toxicity in L929 fibroblast cells .
- The cytotoxicity was further assessed in A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cells, where it was noted that some derivatives led to an increase in cell viability at lower concentrations .
Table 1: Antimicrobial Activity Against Various Strains
| Compound | Target Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.5 | |
| Similar Oxadiazole Derivative | Neisseria gonorrhoeae | 0.25 | |
| 3-Acetyl-1,3,4-Oxadiazole | E. coli | 1.0 |
Table 2: Cytotoxicity Results in Cell Lines
| Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) | HepG2 Cell Viability (%) |
|---|---|---|---|
| 6 | 87 | 96 | 93 |
| 12 | 109 | 118 | 117 |
| 50 | 74 | 97 | 127 |
| 100 | 92 | 88 | 114 |
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | POCl₃, 80°C, 6h | 72 | |
| Thiol coupling | EtSH, K₂CO₃, DMF | 65 | |
| Benzamide coupling | EDCI, rt, 12h | 85 |
Basic: How do substituents (e.g., ethylsulfanyl, 3-methoxyphenyl) influence the compound’s reactivity?
Answer:
- Ethylsulfanyl (S-Et): Enhances lipophilicity, potentially improving membrane permeability. Its electron-donating nature may stabilize the oxadiazole ring via resonance .
- 3-Methoxyphenyl: The methoxy group’s electron-donating effects increase π-π stacking interactions with aromatic residues in biological targets, as seen in similar oxadiazole derivatives .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve oxadiazole cyclization efficiency compared to protic solvents .
- Temperature Control: Lower temperatures (0–5°C) during benzamide coupling reduce side reactions like hydrolysis .
- Catalyst Selection: Use of DMAP as a catalyst in coupling reactions increases yields by 10–15% in analogous syntheses .
Methodological Approach:
- Design of Experiments (DoE): Apply factorial design to test variables (temperature, solvent ratio, catalyst loading) .
- In-line Monitoring: Use FTIR or Raman spectroscopy for real-time tracking of intermediate formation .
Advanced: How to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. antimicrobial)?
Answer:
Contradictions may arise from assay-specific conditions (e.g., cell lines, concentration ranges).
- Comparative Studies: Test the compound against standardized panels (e.g., NCI-60 for anticancer activity) and Gram-positive/-negative bacteria for antimicrobial effects .
- Mechanistic Profiling: Perform kinase inhibition assays or ROS generation tests to identify primary targets .
Example: A 2023 study found that 3-methoxyphenyl-substituted oxadiazoles showed anti-inflammatory activity in RAW 264.7 macrophages but no antimicrobial effects at ≤50 µM, suggesting context-dependent bioactivity .
Advanced: What computational methods are suitable for studying its interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) .
- MD Simulations: GROMACS or AMBER to assess binding stability over 100 ns trajectories .
- DFT Calculations: Gaussian 16 to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
Case Study: A 2022 study of a similar oxadiazole derivative revealed strong hydrogen bonding with EGFR’s ATP-binding pocket (binding energy: −9.8 kcal/mol) .
Advanced: What challenges arise during scale-up from milligram to gram quantities?
Answer:
- Purification: Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) .
- Exothermic Reactions: Use jacketed reactors to control temperature during oxadiazole cyclization, which is highly exothermic .
- Yield Drop: Scale-up often reduces yields by 10–20% due to mixing inefficiencies; optimize stirring rates and reactor geometry .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Variation of Substituents: Synthesize analogs with:
- Halogens (e.g., Cl, F) replacing methoxy to assess electronic effects.
- Longer alkyl chains (e.g., propylsulfanyl) to study hydrophobicity .
- Biological Assays: Test analogs in dose-response curves (IC₅₀ determination) for cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 ELISA) .
Q. Table 2: Example SAR Data from Analogous Compounds
| Analog | Substituent | IC₅₀ (µM, COX-2) | LogP |
|---|---|---|---|
| A | 3-Methoxyphenyl | 12.3 | 2.8 |
| B | 4-Chlorophenyl | 8.9 | 3.1 |
| C | Ethylsulfanyl | 15.6 | 2.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
